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Compound of Interest

Compound Name: 2-Methyl-3-nitropyridine

Cat. No.: B124571

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Methyl-3-
nitropyridine derivatives, a class of compounds of significant interest in pharmaceutical and
materials science. This document outlines the crystallographic parameters of representative
derivatives, details the experimental protocols for their synthesis and structural determination,
and explores their potential biological significance through the lens of a key signaling pathway.

Introduction

2-Methyl-3-nitropyridine derivatives are a versatile class of heterocyclic compounds built
upon a pyridine core. The presence of both a methyl and a nitro group on the pyridine ring
creates a unique electronic and steric environment, making these compounds valuable
precursors and active agents in various fields. In medicinal chemistry, nitropyridine derivatives
are recognized as important intermediates in the synthesis of bioactive molecules, including
potential kinase inhibitors for cancer therapy. Their structural characteristics, particularly the
planarity and intermolecular interactions, are crucial for their biological activity and material
properties. This guide focuses on the detailed crystal structure analysis of these derivatives to
provide a foundational understanding for researchers in drug discovery and materials science.

Crystallographic Data of 2-Methyl-3-nitropyridine
Derivatives
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The following tables summarize the crystallographic data for two representative 2-Methyl-3-
nitropyridine derivatives: 2-N-phenylamino-3-nitro-4-methylpyridine and 2-N-phenylamino-3-
nitro-6-methylpyridine.[1]

Table 1: Crystallographic Data for 2-N-phenylamino-3-nitro-4-methylpyridine[1]

Parameter Value
Chemical Formula C12H11N302
Crystal System Triclinic
Space Group P-1

a (A 7.245(2)
b (A) 8.623(3)
c (A 9.324(3)
a () 81.12(3)
B (°) 79.23(3)
y (°) 72.34(3)
Volume (A3) 540.3(3)
Zz 2
Molecules per unit cell Two

Molecular Geometry Description: The conformation of the 2-N-phenylamino-3-nitro-4-
methylpyridine molecule is not planar. The nitro group is slightly twisted in relation to the plane
of the pyridine ring, and there is a dihedral angle between the pyridine and phenyl rings.[1]

Table 2: Crystallographic Data for 2-N-phenylamino-3-nitro-6-methylpyridine[1]
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Parameter Value
Chemical Formula C12H11N302
Crystal System Monoclinic
Space Group P21/n

a (A) 7.432(2)

b (A) 14.567(4)
c (A 10.432(3)
B(°) 106.34(3)
Volume (A3) 1084.2(5)
Z 4
Molecules per unit cell Four

Molecular Geometry Description: Similar to its isomer, the 2-N-phenylamino-3-nitro-6-
methylpyridine molecule is also non-planar. The nitro group is twisted relative to the pyridine
ring, and a dihedral angle exists between the pyridine and phenyl rings.[1]

Experimental Protocols
Synthesis of 2-N-phenylamino-(4 or 6)-methyl-3-
nitropyridine Derivatives

The synthesis of 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine derivatives can be achieved
through a multi-step process starting from the corresponding 2-amino-methylpyridine. The
general procedure involves nitration, conversion to a 2-chloro derivative, and subsequent
reaction with an appropriate amine.

Materials:
e 2-amino-4-methylpyridine or 2-amino-6-methylpyridine

o Concentrated Sulfuric Acid (H2SOa4)
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Concentrated Nitric Acid (HNOs)

Phosphorus Oxychloride (POCIs3)

Phenylamine

Appropriate solvents (e.g., dichloromethane, ethanol)
Sodium Hydroxide (NaOH) solution

Crushed Ice

Distilled Water

Procedure:

 Nitration: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a
dropping funnel, add concentrated sulfuric acid. Cool the acid to 0°C using an ice bath.
Slowly add the starting 2-amino-methylpyridine portion-wise, ensuring the temperature
remains below 5°C. A mixture of concentrated nitric and sulfuric acids is then added
dropwise while maintaining the low temperature. The reaction is allowed to proceed for a
specified time before being quenched by pouring it onto crushed ice.

Chlorination: The nitrated intermediate is then converted to the 2-chloro derivative. This is
typically achieved by reacting the 2-hydroxy-methyl-nitropyridine with a chlorinating agent
like phosphorus oxychloride (POCIs). The reaction mixture is heated to reflux for several
hours. After completion, the excess POCIs is removed, and the residue is carefully quenched
with ice water.

Amination: The final step involves the nucleophilic substitution of the chlorine atom with an
amine. The 2-chloro-methyl-nitropyridine derivative is reacted with phenylamine in a suitable
solvent. The reaction mixture is heated, and upon completion, the product is isolated by
extraction and purified by recrystallization.

Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of
a solution of the purified compound in an appropriate solvent or solvent mixture (e.g.,
hexane/methylene chloride).
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Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Instrumentation:

» Afour-circle single-crystal X-ray diffractometer equipped with a CCD area detector.
 Graphite-monochromated Mo Ka radiation (A = 0.71073 A).

Procedure:

e Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a
goniometer head.

» Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize
thermal vibrations. The diffractometer collects a series of diffraction images by rotating the
crystal through a range of angles.

o Data Reduction: The collected images are processed to integrate the reflection intensities
and apply corrections for factors such as Lorentz and polarization effects. An absorption
correction is also applied.

» Structure Solution and Refinement: The crystal structure is solved using direct methods and
refined by full-matrix least-squares on F2. All non-hydrogen atoms are refined anisotropically.
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
The final refinement includes checking for and, if necessary, modeling any disorder.

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis
of 2-Methyl-3-nitropyridine derivatives.
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Click to download full resolution via product page

Caption: General workflow for the synthesis and structural analysis.

Potential Signaling Pathway: JAK-STAT Inhibition

2-Methyl-3-nitropyridine derivatives are being investigated as kinase inhibitors. One of the
key signaling pathways implicated in various diseases, including cancer and inflammatory
disorders, is the Janus kinase/signal transducer and activator of transcription (JAK-STAT)
pathway. Certain nitropyridine derivatives have shown potential to inhibit JAK2, a critical
enzyme in this pathway.
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Caption: The JAK-STAT signaling pathway and potential inhibition.
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Conclusion

The crystal structures of 2-N-phenylamino-3-nitro-4-methylpyridine and 2-N-phenylamino-3-
nitro-6-methylpyridine reveal key structural features that are fundamental to understanding their
chemical and physical properties. The non-planar conformations and intermolecular
interactions observed in the solid state are critical for their potential applications. The detailed
experimental protocols provided in this guide offer a reproducible methodology for the
synthesis and structural characterization of these and similar derivatives. Furthermore, the
exploration of their potential role as inhibitors of the JAK-STAT signaling pathway highlights
their relevance in drug discovery and development. This comprehensive guide serves as a
valuable resource for researchers working with 2-Methyl-3-nitropyridine derivatives, providing
the necessary structural and methodological information to advance their research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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